molecular formula C52H79N5O12 B000251 Zotarolimus CAS No. 221877-54-9

Zotarolimus

Cat. No. B000251
M. Wt: 966.2 g/mol
InChI Key: CGTADGCBEXYWNE-JUKNQOCSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zotarolimus is a semi-synthetic derivative of rapamycin and serves as an inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway. It has been primarily used in drug-eluting stents to prevent coronary artery restenosis by inhibiting smooth muscle cell proliferation. Zotarolimus is known for its potent anti-proliferative activity and its ability to reduce inflammation-related factors, thus inhibiting tumorigenesis in various cancer models, such as colorectal and lung adenocarcinoma (Chang et al., 2021), (Wu et al., 2021).

Synthesis and Molecular Structure Analysis

Zotarolimus is structurally related to sirolimus, with modifications intended to enhance its application in drug-eluting stents by optimizing its pharmacokinetic properties for local delivery. The synthesis involves specific alterations to the sirolimus molecule to create a compound with a shorter in vivo half-life and reduced systemic immunosuppression potential while retaining the anti-proliferative efficacy. This synthesis approach enables zotarolimus to have a targeted effect on vascular smooth muscle cells without extensive systemic exposure (Chen et al., 2007).

Chemical Reactions and Properties

Zotarolimus undergoes metabolism predominantly by hydroxylation and/or demethylation when exposed to human liver microsomes. The metabolites identified include various hydroxylated and demethylated forms, indicating extensive metabolism. This metabolic pathway suggests that zotarolimus is designed for optimal performance in its primary application, with modifications to the parent sirolimus structure enhancing its suitability for use in drug-eluting stents (Shokati et al., 2023).

Physical and Chemical Properties Analysis

Zotarolimus exhibits specific physical and chemical properties that make it suitable for its application in drug-eluting stents. Its solubility, stability, and interaction with the phosphorylcholine-based polymer coating are tailored to ensure controlled drug release and optimal biocompatibility. The physical properties, such as molecular weight and solubility in various solvents, are critical for its incorporation into the stent's polymer matrix, ensuring that zotarolimus is released at a rate that maximizes its antiproliferative effects while minimizing systemic exposure (Burke et al., 2006).

Scientific Research Applications

Anti-Cancer Effects

  • Zotarolimus in Lung Adenocarcinoma Treatment : Zotarolimus, a semi-synthetic derivative of rapamycin, shows potential in treating lung adenocarcinoma. Its pathway inhibits kinase activity of mammalian target of rapamycin (mTOR), affecting cell division and tumorigenesis. Studies indicate that zotarolimus, alone or combined with 5-fluorouracil, can retard tumor growth in lung adenocarcinoma by enhancing tumor apoptosis and reducing inflammation and metastasis (Wu et al., 2021).

  • Zotarolimus in Colorectal Cancer : Similarly, zotarolimus has shown efficacy in treating colorectal adenocarcinoma. The treatment with zotarolimus, either alone or with 5-fluorouracil, leads to retarded tumor growth and reduced tumor size in colorectal adenocarcinoma. It also inhibits cell proliferation and inflammation (Chang et al., 2021).

Cardiovascular Applications

  • Zotarolimus-Eluting Stents : Zotarolimus is used in drug-eluting stents for coronary artery disease, significantly preventing coronary artery restenosis. It's delivered from a biocompatible polymer and is the first drug developed specifically for local delivery from stents to prevent restenosis. Clinical trials indicate its effectiveness and safety in patients with coronary artery disease (Burke et al., 2006).

  • Zotarolimus in Reducing Coronary Artery Neointimal Hyperplasia : Zotarolimus has been shown to reduce neointimal hyperplasia in coronary arteries. It binds to FKBP-12 and inhibits smooth muscle and endothelial cell proliferation, offering promising applications in human clinical settings for coronary stenting (García-Touchard et al., 2006).

  • Zotarolimus for Coronary Artery Disease : Zotarolimus has been evaluated for its role in treating coronary artery disease. It has shown efficacy in reducing restenosis, and its incorporation in stent platforms suggests its utility in treating patients with coronary artery disease. The release kinetics of the drug play a crucial role in in-stent neointimal suppression (Brugaletta et al., 2009).

Vascular Applications

  • Zotarolimus-Coated Balloons : Zotarolimus-coated balloons are under investigation for vascular interventional therapies. Zotarolimus, as a potent mTOR inhibitor, exhibits antiproliferative and antiinflammatory properties, making it suitable for intravascular applications. Studies suggest its effectiveness in reducing neointimal hyperplasia while minimally interfering with vessel reendothelialization after balloon denudation (Steinfeld et al., 2012).

Erectile Dysfunction Treatment

  • Zotarolimus-Eluting Stents for Erectile Dysfunction : Zotarolimus-eluting stents have been evaluated for treating erectile dysfunction in men with suboptimal responses to phosphodiesterase-5 inhibitors. This novel approach focuses on treating focal atherosclerotic lesions of the internal pudendal arteries, showing promise in improving erectile function (Rogers et al., 2012).

Safety And Hazards

Zotarolimus should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Everolimus-eluting stents have the most favorable outcomes in terms of safety as well as efficacy in patients undergoing percutaneous coronary intervention. Newer innovations such as biodegradable polymers and bioabsorbable scaffolds lack clinical data to replace second-generation drug-eluting stents as standard of care . Zotarolimus-eluting stents are still being studied and compared with other stents for their long-term safety and efficacy .

properties

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTADGCBEXYWNE-JUKNQOCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H79N5O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873387
Record name Zotarolimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

966.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zotarolimus

CAS RN

221877-54-9
Record name Zotarolimus
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221877-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zotarolimus [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221877549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zotarolimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOTAROLIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4GXR80IZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zotarolimus
Reactant of Route 2
Zotarolimus
Reactant of Route 3
Zotarolimus
Reactant of Route 4
Zotarolimus
Reactant of Route 5
Zotarolimus
Reactant of Route 6
Zotarolimus

Citations

For This Compound
13,300
Citations
SE Burke, RE Kuntz, LB Schwartz - Advanced drug delivery reviews, 2006 - Elsevier
… zotarolimus, from a synthetic phosphorylcholine-based polymer known for its biocompatible profile. Zotarolimus … This review provides background on pre-clinical studies with zotarolimus…
Number of citations: 135 www.sciencedirect.com
PW Serruys, S Silber, S Garg… - New England journal …, 2010 - Mass Medical Soc
Background New-generation coronary stents that release zotarolimus or everolimus have been shown to reduce the risk of restenosis. However, it is unclear whether there are …
Number of citations: 754 www.nejm.org
G Nakazawa, AV Finn, MC John, FD Kolodgie… - The American journal of …, 2007 - Elsevier
… is zotarolimus (formerly known as ABT-578), a newly synthesized analog of rapamycin that has potent antiproliferative properties. Zotarolimus is … The complex of zotarolimus and FK506-…
Number of citations: 161 www.sciencedirect.com
R Piccolo, GG Stefanini, A Franzone… - Circulation …, 2015 - Am Heart Assoc
Background— Although new-generation drug-eluting stents represent the standard of care among patients undergoing percutaneous coronary intervention, there remains debate about …
Number of citations: 91 www.ahajournals.org
F Feres, RA Costa, A Abizaid, MB Leon, JA Marin-Neto… - Jama, 2013 - jamanetwork.com
Importance The current recommendation is for at least 12 months of dual antiplatelet therapy after implantation of a drug-eluting stent. However, the optimal duration of dual antiplatelet …
Number of citations: 736 jamanetwork.com
DE Kandzari, MB Leon, JJ Popma, PJ Fitzgerald… - Journal of the American …, 2006 - jacc.org
… immunosuppressant, zotarolimus shares structural homology … coronary revascularization with zotarolimus-eluting (ZES) … -based coronary stent eluting zotarolimus versus sirolimus in …
Number of citations: 442 www.jacc.org
M Valgimigli, A Patialiakas, A Thury… - Journal of the American …, 2015 - jacc.org
… a phosphorylcholine polymer (4.8 μm) loaded with zotarolimus at a dose concentration of 10 μg/mm stent length. Approximately 95% of the zotarolimus is eluted from the stent within 15 …
Number of citations: 292 www.jacc.org
K Rasmussen, M Maeng, A Kaltoft, P Thayssen… - The Lancet, 2010 - thelancet.com
Background In low-risk patients, the zotarolimus-eluting stent has been shown to reduce rates of restenosis without increasing the risk of stent thrombosis. We compared the efficacy and …
Number of citations: 235 www.thelancet.com
J Iqbal, PW Serruys, S Silber, H Kelbaek… - Circulation …, 2015 - Am Heart Assoc
Background— Newer-generation drug-eluting stents that release zotarolimus or everolimus have been shown to be superior to the first-generation drug-eluting stents. However, data …
Number of citations: 140 www.ahajournals.org
B Cremers, JL Toner, LB Schwartz… - Clinical Research in …, 2012 - Springer
… The lipophilic antiproliferative drug zotarolimus makes it a potential candidate for balloon … a prototype zotarolimus coated balloon (ZCB) catheter in comparison to a zotarolimus eluting …
Number of citations: 80 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.